CETP Inhibitory Potency: 5,7-Dimethyl Substitution
The 5,7-dimethyl substitution pattern on the benzoxazole core is a critical pharmacophoric feature for potent CETP inhibition. A comprehensive SAR study of 2-arylbenzoxazole CETP inhibitors demonstrated that substitution at the 5- and 7-positions is beneficial for inhibitory activity [1]. The most potent compound in this series (Compound 47, which incorporates the 5,7-disubstituted motif) inhibited CETP with an IC50 of 28 nM [1]. Replacement of a 5-cyano group with hydrogen (effectively moving from a 5,7-disubstituted to a 7-mono-substituted system) resulted in a 10-fold loss in CETP inhibitory potency .
| Evidence Dimension | CETP Inhibition (IC50) |
|---|---|
| Target Compound Data | 28 nM (for Compound 47, a 5,7-disubstituted 2-arylbenzoxazole analog) [1] |
| Comparator Or Baseline | 10-fold loss in potency for mono-substituted analog (Compound 57 vs. Compound 47) |
| Quantified Difference | ~10x potency reduction upon removal of 5-position substituent |
| Conditions | In vitro CETP inhibition assay (fluorescence-based or whole plasma assay) |
Why This Matters
For researchers developing CETP inhibitors, procuring a 5,7-dimethyl substituted scaffold is essential to maintain target potency, as mono-substituted or unsubstituted alternatives exhibit significantly reduced activity.
- [1] Smith, C. J. et al. (2010). 2-Arylbenzoxazoles as CETP inhibitors: Substitution of the benzoxazole moiety. Bioorganic & Medicinal Chemistry Letters, 20(1), 346-349. View Source
